1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane
Description
“1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane” is a complex organic compound. It is related to the class of compounds known as organoboranes . The compound exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .
Synthesis Analysis
The synthesis of such compounds often involves the use of 9-borabicyclo[3.3.1]nonane (9-BBN), a versatile hydroborating reagent . The reagent exhibits remarkable regio-, chemo-, and stereoselectivity during hydroboration reactions . The organoboranes can be converted to C-H, C-O, C-N, C-S, C-halogen, C-metal, and above all C-C bonds .Molecular Structure Analysis
The molecular structure of this compound is complex. It is related to the structure of 9-borabicyclo[3.3.1]nonane . The IUPAC Standard InChI for a similar compound is: InChI=1S/C9H16/c1-2-5-9-7-3-6-8(9)4-1/h8-9H,1-7H2 .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it participates in Suzuki–Miyaura coupling reactions, which are widely-applied transition metal catalysed carbon–carbon bond-forming reactions . The organoboranes most commonly employed in these reactions are based on 9-borabicyclo[3.3.1]nonane .Future Directions
The future directions of research on this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the ability to construct a large variety of substituted adamantanones in a highly efficient and simple manner could allow for more rapid testing of derivatives to study both the biological activity and the mechanism of action of this class of compounds .
Properties
IUPAC Name |
1,5-dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-11(2)5-15-9-12(3)6-13(4,10-15)8-14-7-12/h11,14H,5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVICDDTHSNTRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2(CC(C1)(CNC2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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